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Compound of Interest

Compound Name:
N,N-Dimethyl-1-piperidin-4-

ylmethanamine

Cat. No.: B145781 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the structural elucidation of N,N-
Dimethyl-1-piperidin-4-ylmethanamine, a heterocyclic building block with applications in

pharmaceutical research and drug development, particularly in the synthesis of Central

Nervous System (CNS) targeted agents. This document outlines the key physicochemical

properties, a detailed synthetic protocol, and the spectroscopic data essential for its

characterization. The guide adheres to stringent data presentation and visualization standards,

including structured data tables and detailed experimental and logical workflows rendered in

Graphviz DOT language.

Chemical Identity and Physical Properties
N,N-Dimethyl-1-piperidin-4-ylmethanamine is a disubstituted piperidine derivative. Its core

structure consists of a piperidine ring substituted at the 4-position with a dimethylaminomethyl

group.

Table 1: Physicochemical Properties of N,N-Dimethyl-1-piperidin-4-ylmethanamine
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Property Value Source

CAS Number 138022-00-1 Commercial Suppliers

Molecular Formula C₈H₁₈N₂ Calculated

Molecular Weight 142.24 g/mol Calculated

Boiling Point (Predicted) 178.8 ± 8.0 °C Commercial Suppliers

Density (Predicted) 0.868 ± 0.06 g/cm³ Commercial Suppliers

Synthesis Protocol
The synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine can be achieved through a

multi-step process starting from commercially available 4-piperidone. The following protocol is

adapted from established methods for analogous N-substituted piperidin-4-ylmethanamines.

Overall Synthetic Workflow
The synthesis involves three primary stages:

Boc Protection: The piperidine nitrogen is protected with a tert-butyloxycarbonyl (Boc) group

to prevent side reactions.

Reductive Amination: The protected piperidone undergoes reductive amination with

dimethylamine to introduce the dimethylaminomethyl group.

Deprotection: The Boc protecting group is removed under acidic conditions to yield the final

product.
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Figure 1: Synthetic workflow for N,N-Dimethyl-1-piperidin-4-ylmethanamine.

Experimental Procedure
Step 1: Synthesis of tert-butyl 4-oxopiperidine-1-carboxylate (N-Boc-4-piperidone)

To a solution of 4-piperidone hydrochloride (1.0 eq) in a suitable solvent such as

dichloromethane (DCM), add a base, for example, triethylamine (2.5 eq), at 0 °C.

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in DCM.

Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield N-Boc-4-piperidone.

Step 2: Synthesis of tert-butyl 4-((dimethylamino)methyl)piperidine-1-carboxylate

Dissolve N-Boc-4-piperidone (1.0 eq) in an anhydrous solvent like 1,2-dichloroethane.

Add a solution of dimethylamine (2.0 M in THF, 1.5 eq).

Stir the mixture for 1-2 hours at room temperature to facilitate iminium ion formation.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

Continue stirring at room temperature for 12-18 hours.

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

Extract the product with DCM, wash the combined organic layers with brine, and dry over

anhydrous sodium sulfate.

Filter and concentrate the solvent to obtain the crude product, which can be purified by

column chromatography.

Step 3: Synthesis of N,N-Dimethyl-1-piperidin-4-ylmethanamine (Deprotection)

Dissolve the Boc-protected intermediate (1.0 eq) in a solvent such as DCM or dioxane.

Add an excess of a strong acid, for instance, trifluoroacetic acid (TFA, 10 eq) or a solution of

HCl in dioxane (4 M).

Stir the mixture at room temperature for 2-4 hours.

Monitor the deprotection by TLC or LC-MS.

Upon completion, remove the solvent and excess acid under reduced pressure.

Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

Extract the final product with a suitable organic solvent (e.g., DCM or ethyl acetate).
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Dry the combined organic extracts, filter, and concentrate to yield N,N-Dimethyl-1-piperidin-
4-ylmethanamine.

Structure Elucidation via Spectroscopic Methods
The definitive structure of N,N-Dimethyl-1-piperidin-4-ylmethanamine is confirmed through a

combination of spectroscopic techniques. While experimental data for this specific molecule is

not readily available in the public domain, this section outlines the expected spectral

characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 2: Predicted ¹H NMR Chemical Shifts

Protons
Chemical Shift (δ,
ppm)

Multiplicity Integration

Piperidine NH 1.0 - 2.0 br s 1H

Piperidine H2, H6

(axial & equatorial)
2.4 - 2.6 and 2.9 - 3.1 m 4H

Piperidine H3, H5

(axial & equatorial)
1.1 - 1.3 and 1.6 - 1.8 m 4H

Piperidine H4 1.4 - 1.6 m 1H

-CH₂-N(CH₃)₂ 2.1 - 2.3 d 2H

-N(CH₃)₂ 2.2 s 6H

Table 3: Predicted ¹³C NMR Chemical Shifts
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Carbon Atom Chemical Shift (δ, ppm)

Piperidine C2, C6 ~45

Piperidine C3, C5 ~30

Piperidine C4 ~35

-CH₂-N(CH₃)₂ ~65

-N(CH₃)₂ ~45

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound.

Table 4: Expected Mass Spectrometry Data

Technique Expected [M+H]⁺ (m/z)

Electrospray Ionization (ESI-MS) 143.15

Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.

Table 5: Expected Infrared Absorption Bands

Functional Group Wavenumber (cm⁻¹) Intensity

N-H Stretch (secondary amine) 3300 - 3500 Medium, broad

C-H Stretch (alkane) 2850 - 3000 Strong

N-H Bend 1550 - 1650 Medium

C-N Stretch 1000 - 1250 Medium

Role in CNS Drug Discovery
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Piperidine and its derivatives are prevalent scaffolds in medicinal chemistry, particularly for

agents targeting the central nervous system.[1] The piperidine ring is a versatile structural motif

that can be modified to modulate physicochemical properties such as lipophilicity and basicity,

which are critical for blood-brain barrier penetration.[2]

Conceptual Signaling Pathway Involvement
While a specific signaling pathway for N,N-Dimethyl-1-piperidin-4-ylmethanamine is not

defined, its utility as a building block suggests its incorporation into molecules that modulate

various CNS targets like G-protein coupled receptors (GPCRs) or ion channels.
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Figure 2: Conceptual role in CNS drug development.

Conclusion
The structural elucidation of N,N-Dimethyl-1-piperidin-4-ylmethanamine relies on a

combination of synthetic chemistry and spectroscopic analysis. While a valuable building block
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in medicinal chemistry, detailed experimental data for this specific compound is not widely

published. This guide provides a comprehensive framework based on established chemical

principles and data from closely related analogues to aid researchers in its synthesis and

characterization. Further experimental validation of the predicted spectroscopic data is

recommended for rigorous structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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